molecular formula C23H17BrN4O4 B2965089 N-(3-acetylphenyl)-2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1105223-08-2

N-(3-acetylphenyl)-2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2965089
CAS RN: 1105223-08-2
M. Wt: 493.317
InChI Key: CWIHEXXGTSLZNB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H17BrN4O4 and its molecular weight is 493.317. The purity is usually 95%.
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Scientific Research Applications

Cleavage of NO Bonds in Oxadiazolines

Research on the cleavage of N-O bonds in oxadiazolines, such as the photochemical cleavage to form acetamidines, underscores the compound's utility in chemical synthesis and the potential for creating molecular compounds with specific biological activities (Srimannarayana, Srivastava, & Clapp, 1970).

Antimicrobial and Anti-enzymatic Potentials

A study on the synthesis, characterization, and pharmacological evaluation of various 1,3,4-oxadiazole and acetamide derivatives highlighted their significant antibacterial and anti-enzymatic properties, offering insights into the compound's application in developing new antimicrobial agents (Nafeesa et al., 2017).

Antibacterial Activity Screening

The synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and their screening for antibacterial activity revealed moderate to potent inhibition against various bacterial strains, suggesting the potential of derivatives in treating bacterial infections (Iqbal et al., 2017).

Corrosion Inhibition

Research on the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors demonstrates the compound's utility in industrial applications, particularly in preventing metal corrosion (Yıldırım & Cetin, 2008).

Structural Analysis and Interactions

A study on the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides highlighted the molecular interactions and 3-D arrays generation, shedding light on the structural aspects that could influence biological activity (Boechat et al., 2011).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4O4/c1-14(29)16-4-2-5-18(12-16)25-20(30)13-28-11-3-6-19(23(28)31)22-26-21(27-32-22)15-7-9-17(24)10-8-15/h2-12H,13H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIHEXXGTSLZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

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